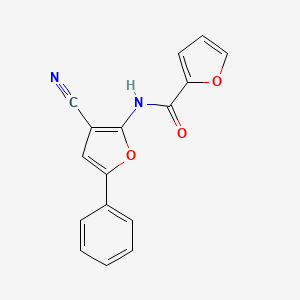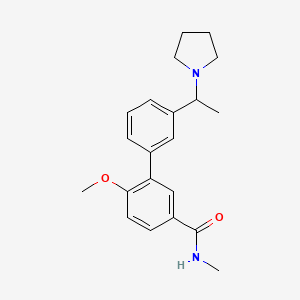
1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine and related compounds involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These methods enable the precise construction of the piperazine backbone with specific substituents, indicating the compound's potential as a dopamine D4 receptor ligand due to its affinity constants determined through receptor binding assays (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine derivatives has been characterized through various spectroscopic methods, including FT-IR, FT-Raman, UV, NMR, and single-crystal X-ray diffraction. These analyses reveal the non-planar nature of the molecule, with specific dihedral angles between the pyridine and benzene rings, indicating complex molecular interactions and stability (Xue Si-jia, 2011).
Chemical Reactions and Properties
1-(2-Methylbenzyl)-4-(2-pyridinyl)piperazine and its derivatives undergo various chemical reactions, including displacement reactions with piperazines, alkylation, acylation, and sulfonylation. These reactions demonstrate the compound's versatility and potential for functionalization, leading to a variety of biological activities and pharmacological properties (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The physical properties of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are influenced by the compound's molecular structure and can be tailored through chemical modifications to enhance its pharmacological efficacy and bioavailability.
Chemical Properties Analysis
The chemical properties of 1-(2-methylbenzyl)-4-(2-pyridinyl)piperazine, including its reactivity with various functional groups and stability under different conditions, play a significant role in its potential as a pharmacological agent. The compound's ability to form stable complexes with receptors and enzymes, as demonstrated through molecular docking studies, highlights its relevance in drug design and development (K. Subashini & S. Periandy, 2017).
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-15-6-2-3-7-16(15)14-19-10-12-20(13-11-19)17-8-4-5-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEASCUWHIWSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258813 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)



![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)


![5-[1-(2,3-dihydro-1H-inden-5-yloxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649861.png)

![2-(pyridin-2-ylmethyl)-9-[3-(3-thienyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649885.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5649898.png)